molecular formula C12H13F2N3 B11739019 N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11739019
M. Wt: 237.25 g/mol
InChI Key: LJTFNGOLQLADLS-UHFFFAOYSA-N
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Description

N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a difluorophenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-difluorophenyl)-2-fluorobenzamide: Another difluorophenyl-containing compound with different functional groups.

    1,3-dimethyl-1H-pyrazol-5-amine: A pyrazole derivative with similar structural features but lacking the difluorophenyl group.

Uniqueness

N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both the difluorophenyl group and the pyrazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C12H13F2N3/c1-8-11(7-17(2)16-8)15-6-9-4-3-5-10(13)12(9)14/h3-5,7,15H,6H2,1-2H3

InChI Key

LJTFNGOLQLADLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=C(C(=CC=C2)F)F)C

Origin of Product

United States

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